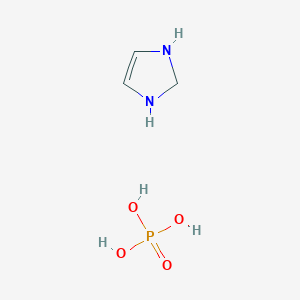
2-Benzotellurophene-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzotellurophene-1,3-dione is a chemical compound that belongs to the class of organotellurium compounds It is characterized by the presence of a tellurium atom within a benzene ring structure, making it a unique and interesting compound for various scientific studies
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzotellurophene-1,3-dione typically involves the cyclization of tellurium-containing precursors. One common method includes the reaction of tellurium tetrachloride with diphenylacetylene, followed by cyclization to form the benzotellurophene ring . The reaction conditions often require refluxing in solvents like trichlorobenzene and the use of sodium sulfide for further conversion steps.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as employing continuous flow reactors for better control over the reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzotellurophene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert it to tellurides.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, where the tellurium atom plays a crucial role.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or organolithium compounds are often employed.
Major Products: The major products formed from these reactions include various tellurium-containing derivatives, such as telluroxides, tellurides, and substituted benzotellurophenes.
Wissenschaftliche Forschungsanwendungen
2-Benzotellurophene-1,3-dione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organotellurium compounds and studying their reactivity.
Biology: The compound’s unique properties make it a candidate for exploring biological interactions, particularly in the study of enzyme inhibition and redox biology.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in the development of materials with specific electronic properties, such as semiconductors and photovoltaic cells
Wirkmechanismus
The mechanism by which 2-Benzotellurophene-1,3-dione exerts its effects involves its interaction with molecular targets through the tellurium atom. The compound can form strong bonds with sulfur-containing amino acids in proteins, leading to enzyme inhibition. Additionally, its redox properties allow it to participate in electron transfer reactions, affecting cellular redox balance .
Vergleich Mit ähnlichen Verbindungen
Benzothiophene: Contains sulfur instead of tellurium.
Benzoselenophene: Contains selenium instead of tellurium.
Benzofuran: Contains oxygen instead of tellurium.
Uniqueness: 2-Benzotellurophene-1,3-dione is unique due to the presence of the tellurium atom, which imparts distinct chemical and physical properties compared to its sulfur, selenium, and oxygen analogs. The tellurium atom provides unique redox characteristics and the ability to form strong bonds with biological molecules, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
69246-89-5 |
|---|---|
Molekularformel |
C8H4O2Te |
Molekulargewicht |
259.7 g/mol |
IUPAC-Name |
2-benzotellurophene-1,3-dione |
InChI |
InChI=1S/C8H4O2Te/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H |
InChI-Schlüssel |
AASKHPLUSUPNPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)[Te]C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


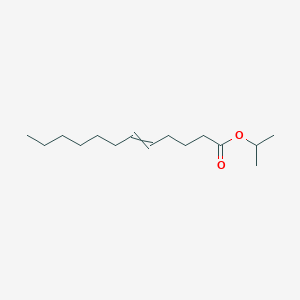
![3H-Pyrrolo[2,3-c]acridine](/img/structure/B14477371.png)

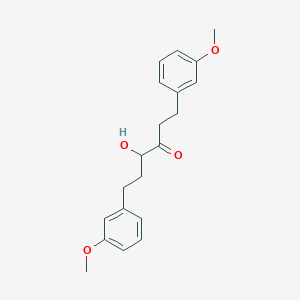


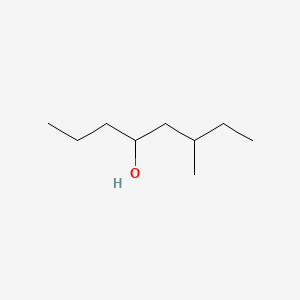
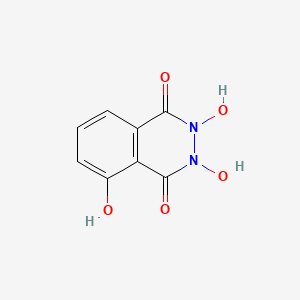
![1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine](/img/structure/B14477405.png)



